Fostemsavir disodium
Overview
Description
Fostemsavir disodium is an antiretroviral medication used to treat human immunodeficiency virus type 1 (HIV-1) infection. It is a prodrug of temsavir, which is a novel HIV-1 attachment inhibitor. This compound works by binding to the gp120 subunit of the HIV-1 envelope glycoprotein, thereby preventing the virus from attaching to host cell CD4 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fostemsavir disodium is synthesized through a series of chemical reactions starting from temsavirThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and obtain the final product in its disodium salt form .
Chemical Reactions Analysis
Types of Reactions: Fostemsavir disodium undergoes various chemical reactions, including hydrolysis and oxidation. Hydrolysis of this compound results in the release of temsavir, the active moiety. Oxidation reactions can occur under specific conditions, leading to the formation of oxidized derivatives .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include phosphonooxymethylating agents, organic solvents, and catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired chemical transformations .
Major Products Formed: The major product formed from the hydrolysis of this compound is temsavir. Other products may include oxidized derivatives and other by-products depending on the reaction conditions .
Scientific Research Applications
Fostemsavir disodium has several scientific research applications, particularly in the field of HIV research. It is used to study the mechanisms of HIV-1 attachment and entry into host cells. Additionally, this compound is utilized in the development of new antiretroviral therapies for multidrug-resistant HIV-1 infections. Its unique mechanism of action makes it a valuable tool for investigating HIV-1 biology and developing novel therapeutic strategies .
Mechanism of Action
Fostemsavir disodium exerts its effects by binding to the gp120 subunit of the HIV-1 envelope glycoprotein. This binding prevents the interaction between gp120 and the CD4 receptors on host cells, thereby inhibiting the initial attachment of the virus to the host cell. By blocking this critical step in the viral lifecycle, this compound effectively prevents HIV-1 from entering and infecting host cells .
Comparison with Similar Compounds
- Maraviroc: A CCR5 antagonist that prevents HIV-1 from entering host cells by blocking the CCR5 co-receptor.
- Enfuvirtide: A fusion inhibitor that prevents the fusion of the HIV-1 envelope with the host cell membrane.
- Ibalizumab: A monoclonal antibody that binds to the CD4 receptor and prevents HIV-1 from entering host cells .
Uniqueness: Fostemsavir disodium is unique in its mechanism of action as it targets the gp120 subunit of the HIV-1 envelope glycoprotein, a different target compared to other antiretroviral drugs. This unique mechanism makes this compound particularly valuable for treating multidrug-resistant HIV-1 infections and provides an alternative therapeutic option for patients who have failed other treatments .
Properties
IUPAC Name |
disodium;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N7O8P.2Na/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNUSJLDVYPCNN-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)([O-])[O-])OC.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N7Na2O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864953-31-1 | |
Record name | Fostemsavir disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864953311 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSTEMSAVIR DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJT0M757PN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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